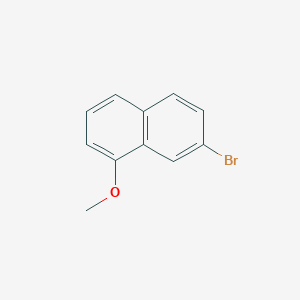

7-溴-1-甲氧基萘

描述

7-Bromo-1-methoxynaphthalene is a brominated methoxynaphthalene compound. While the provided papers do not directly discuss 7-Bromo-1-methoxynaphthalene, they do provide insights into similar compounds which can be used to infer some properties and potential applications of the compound . For instance, 2-bromo-6-methoxynaphthalene has been studied for its potential as an anti-cancer drug due to its stability and drug-like properties .

Synthesis Analysis

The synthesis of related compounds such as 2-allyl-3-bromo-1,4-dimethoxynaphthalene and 2-bromo-6-methoxynaphthalene has been achieved through various methods. For example, 2-allyl-3-bromo-1,4-dimethoxynaphthalene was synthesized from 1-methoxynaphthalene using Dakin's oxidation and Claisen rearrangement . Meanwhile, 2-bromo-6-methoxynaphthalene has been synthesized through methylation of 6-bromo-2-naphthol with different methylating agents, including environmentally benign ones like dimethyl carbonate . These methods provide a basis for the synthesis of 7-Bromo-1-methoxynaphthalene, which could potentially be synthesized through similar reactions.

Molecular Structure Analysis

The molecular structure of 2-bromo-6-methoxynaphthalene was analyzed using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. The vibrational wavenumbers were scaled, and vibrational assignments were made using Potential Energy Distribution (PED). The stability of the molecule was indicated by an energy gap of 4.208 eV . Although the exact molecular structure of 7-Bromo-1-methoxynaphthalene is not discussed, similar computational methods could be applied to determine its structure and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 7-Bromo-1-methoxynaphthalene. However, the synthesis and reactivity of similar brominated methoxynaphthalenes suggest that 7-Bromo-1-methoxynaphthalene could undergo reactions typical of brominated aromatic compounds, such as nucleophilic aromatic substitution or coupling reactions. The reactivity of such compounds can be influenced by the position of the bromine and methoxy groups on the naphthalene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1-methoxynaphthalene can be inferred from related compounds. For instance, the electronic properties, global parameters, and reactive sites of 2-bromo-6-methoxynaphthalene were determined using HOMO-LUMO energy values, Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations . These techniques could similarly be used to analyze the properties of 7-Bromo-1-methoxynaphthalene. Additionally, the compound's potential as a pharmaceutical product was suggested due to its drug-like properties and low toxicity .

科学研究应用

合成和药用中间体

7-溴-1-甲氧基萘是合成化学中的重要化合物,特别是作为各种药物合成中间体。例如,它在制备非甾体类抗炎药物如那布美通和萘普生中起关键作用。相关化合物的合成,如2-溴-6-甲氧基萘,由于在药物开发中的作用而成为研究课题。徐和何(2010)讨论了2-溴-6-甲氧基萘的实用合成,强调了它在药物合成中的重要性以及在其生产中需要环境友好的方法(Xu & He, 2010)。

分析化学

在分析化学中,7-溴-1-甲氧基萘的衍生物被用作标记试剂。例如,2-溴乙酰-6-甲氧基萘已被用作荧光标记试剂,用于胆酸的高效液相色谱分析,详细内容可参考Cavrini等人(1993年)(Cavrini et al., 1993)。这些应用对于准确测定和分析药物和生物样本中的化合物至关重要。

在癌症治疗中的潜力

一个特别引人注目的应用是在癌症研究领域。Saji等人(2021年)的研究探讨了2-溴-6-甲氧基萘作为抗癌药物的潜力。他们的研究包括振动、电子和电荷转移研究,表明该化合物具有有利于药物使用的性质,特别是在癌症治疗中(Saji et al., 2021)。

安全和危害

属性

IUPAC Name |

7-bromo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPIORDWKIZDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619074 | |

| Record name | 7-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methoxynaphthalene | |

CAS RN |

33295-53-3 | |

| Record name | 7-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)